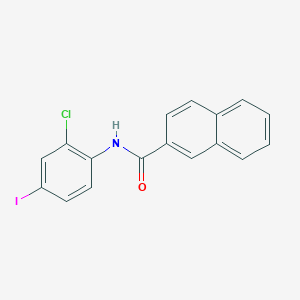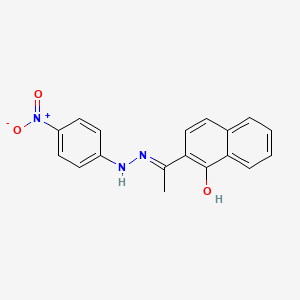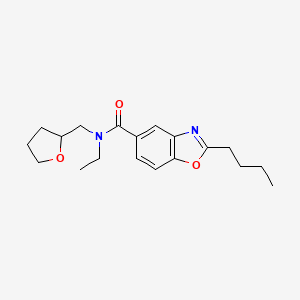
N-(2-chloro-4-iodophenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-iodophenyl)-2-naphthamide (CI-976) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of cholesterol absorption inhibitors and has been shown to reduce plasma cholesterol levels in animal models and humans.
Mechanism of Action
N-(2-chloro-4-iodophenyl)-2-naphthamide works by inhibiting the absorption of cholesterol in the intestine. It binds to the cholesterol transporter NPC1L1, which is located on the surface of intestinal cells. This prevents the uptake of cholesterol from the diet into the bloodstream, leading to a reduction in plasma cholesterol levels.
Biochemical and Physiological Effects
N-(2-chloro-4-iodophenyl)-2-naphthamide has been shown to reduce plasma cholesterol levels in animal models and humans by up to 60%. It has also been shown to reduce the size of atherosclerotic plaques in animal models. In addition, N-(2-chloro-4-iodophenyl)-2-naphthamide has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-chloro-4-iodophenyl)-2-naphthamide in lab experiments is its specificity for NPC1L1, which makes it a useful tool for studying cholesterol absorption. However, N-(2-chloro-4-iodophenyl)-2-naphthamide has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve consistent results. In addition, N-(2-chloro-4-iodophenyl)-2-naphthamide has a relatively low solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-naphthamide. One area of interest is the development of more potent and selective NPC1L1 inhibitors for the treatment of hypercholesterolemia and atherosclerosis. Another area of interest is the investigation of the potential use of N-(2-chloro-4-iodophenyl)-2-naphthamide in combination with other cholesterol-lowering drugs, such as statins. Finally, N-(2-chloro-4-iodophenyl)-2-naphthamide is being investigated for its potential use in the treatment of cancer, and further research is needed to determine its efficacy and safety in this context.
Synthesis Methods
N-(2-chloro-4-iodophenyl)-2-naphthamide can be synthesized by reacting 2-naphthylamine with 2,4-dichloro-5-iodophenyl isocyanate in the presence of a base such as triethylamine. The reaction yields N-(2-chloro-4-iodophenyl)-2-naphthamide as a white solid with a melting point of 225-227°C. The purity of the compound can be determined by HPLC or NMR spectroscopy.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis. It has been shown to reduce plasma cholesterol levels in animal models and humans by inhibiting the absorption of cholesterol in the intestine. N-(2-chloro-4-iodophenyl)-2-naphthamide is also being investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO/c18-15-10-14(19)7-8-16(15)20-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHRNCQWVXDKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)

![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)

![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)

![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)